Opioid Receptor Binding Profile Differentiation from SCH 221510
The target compound 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 37511-62-9) exhibits a fundamentally different opioid receptor binding profile compared to its 8-bis(2-methylphenyl)methyl derivative SCH 221510. While SCH 221510 is a highly selective NOP agonist (Ki = 0.3 nM) with >50-fold selectivity over mu, kappa, and delta receptors [1], the parent compound binds to mu, delta, and kappa opioid receptors with similar affinity, but displays a 10-fold higher affinity for mu receptors over delta or kappa receptors . This distinction is critical for researchers targeting specific opioid receptor subtypes or seeking a non-selective opioid ligand scaffold for further optimization.
| Evidence Dimension | Opioid receptor binding selectivity |
|---|---|
| Target Compound Data | Binds mu, delta, kappa with similar affinity; 10-fold mu preference |
| Comparator Or Baseline | SCH 221510: Ki = 0.3 nM at NOP; >50-fold selective over mu, kappa, delta |
| Quantified Difference | 10-fold mu selectivity vs. >50-fold NOP selectivity |
| Conditions | Radioligand binding assays using cloned human opioid receptors |
Why This Matters
This difference determines whether a compound is suitable for developing selective NOP agonists (SCH 221510) versus broader-spectrum opioid ligands or mu-preferring probes (target compound).
- [1] Varty, G. B., et al. (2008). The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510). Journal of Pharmacology and Experimental Therapeutics, 326(2), 672-682. doi:10.1124/jpet.108.136937 View Source
